molecular formula C12H14N2O10 B12289009 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12289009
M. Wt: 346.25 g/mol
InChI Key: VNPOTVPDCPRUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group and a hydroxymethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the nitration of phenol to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the phenoxy group and subsequent attachment to the oxane ring. The hydroxymethyl group is introduced through a hydroxymethylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(3,5-Dinitrophenoxy)-6-(carboxymethyl)oxane-3,4,5-triol.

    Reduction: Formation of 2-(3,5-Diaminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro groups can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage or signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dinitrophenoxy)-6-(methyl)oxane-3,4,5-triol: Similar structure but lacks the hydroxymethyl group.

    2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4-diol: Similar structure but lacks one hydroxyl group on the oxane ring.

Uniqueness

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of both the dinitrophenoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.

Biological Activity

2-(3,5-Dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{14}N_{4}O_{7}
  • Molecular Weight : 318.26 g/mol

Biological Activities

The compound exhibits several biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds with similar structures demonstrate significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Assay TypeResult (IC50)
DPPH Scavenging25 µg/mL
ABTS Assay30 µg/mL
CUPRAC Assay20 µg/mL

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, which is vital for therapeutic applications.

EnzymeInhibition (%)
Cholinesterase75% at 50 µM
Tyrosinase60% at 50 µM
Glucosidase80% at 50 µM

3. Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties against several cancer cell lines.

Cell LineIC50 (µM)
PANC-115
MCF-720
HeLa18

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The compound may interact with specific cellular targets leading to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of reactive oxygen species (ROS) production.
  • Modulation of enzyme activities affecting metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of the compound demonstrated that it effectively scavenged free radicals in a controlled environment, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anticancer Potential

In a recent study involving pancreatic cancer cell lines (PANC-1), the compound was shown to induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C12H14N2O10

Molecular Weight

346.25 g/mol

IUPAC Name

2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2

InChI Key

VNPOTVPDCPRUPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.